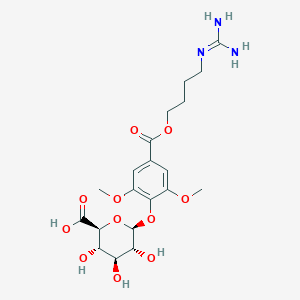
(2R)-3-(4-Fluorophenyl)-2,3-dimethylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-3-(4-Fluorophenyl)-2,3-dimethylbutanoic acid is a chemical compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It is commonly known as Flurbiprofen and is used for the treatment of pain, inflammation, and fever. Flurbiprofen is a chiral compound, and the (2R)-enantiomer is the active form of the drug.
Wirkmechanismus
Flurbiprofen works by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins that cause pain and inflammation. By blocking the production of these inflammatory mediators, Flurbiprofen reduces pain and inflammation.
Biochemical and physiological effects:
Flurbiprofen has been shown to have both analgesic and anti-inflammatory effects. It is rapidly absorbed after oral administration and has a half-life of approximately 4 hours. Flurbiprofen is metabolized in the liver and excreted in the urine.
Vorteile Und Einschränkungen Für Laborexperimente
Flurbiprofen is widely used in laboratory experiments to study its anti-inflammatory and analgesic properties. Its advantages include its well-established mechanism of action and its availability in both racemic and enantiopure forms. However, its limitations include its potential for side effects and its relatively short half-life.
Zukünftige Richtungen
There are several areas of future research for Flurbiprofen. One potential direction is the development of more potent and selective cyclooxygenase inhibitors that have fewer side effects. Another area of research is the investigation of Flurbiprofen's potential use in the treatment of Alzheimer's disease, as well as other neurodegenerative disorders. Additionally, Flurbiprofen's anti-inflammatory properties may have applications in the treatment of other inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease.
Synthesemethoden
The synthesis of Flurbiprofen involves the reaction of 4-fluorobenzophenone with isobutyric acid in the presence of a Lewis acid catalyst. The resulting intermediate is then reduced with lithium aluminum hydride to obtain the (2R)-enantiomer of Flurbiprofen.
Wissenschaftliche Forschungsanwendungen
Flurbiprofen has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins that cause pain and inflammation. Flurbiprofen has also been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to reduce the accumulation of beta-amyloid plaques in the brain.
Eigenschaften
IUPAC Name |
(2R)-3-(4-fluorophenyl)-2,3-dimethylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO2/c1-8(11(14)15)12(2,3)9-4-6-10(13)7-5-9/h4-8H,1-3H3,(H,14,15)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZBBPIKNHTWBY-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C(C)(C)C1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)C(C)(C)C1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methoxybenzamide](/img/structure/B2464080.png)






![3-(4-fluorophenyl)-9-propyl-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2464094.png)
![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(2-phenyltriazol-4-yl)methanone](/img/structure/B2464095.png)



![1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)piperazine](/img/structure/B2464100.png)
![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide](/img/structure/B2464102.png)